- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes, Organic Letters, 2005, 7(22), 4963-4966

Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

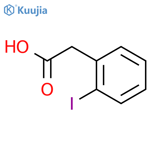

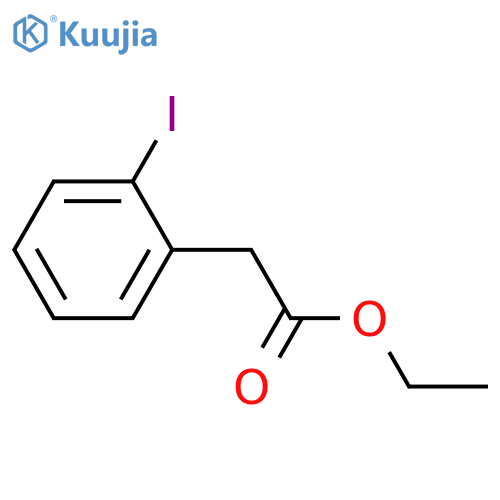

Ethyl 2-(2-iodophenyl)acetate structure

Nombre del producto:Ethyl 2-(2-iodophenyl)acetate

Número CAS:90794-29-9

MF:C10H11IO2

Megavatios:290.097615480423

MDL:MFCD00099258

CID:788416

PubChem ID:14639536

Ethyl 2-(2-iodophenyl)acetate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 2-(2-iodophenyl)acetate

- Benzeneacetic acid, 2-iodo-, ethyl ester

- Ethyl (2-iodophenyl)acetate

- 2-Iodobenzeneacetic acid ethyl ester

- AK146854

- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)

- Ethyl 2-iodobenzeneacetate (ACI)

- SY121376

- SCHEMBL5132516

- DTXSID90562460

- DS-8648

- DB-141879

- MFCD00099258

- AKOS022187054

- CS-0041136

- 90794-29-9

- W17295

- Ethyl 2-(2-iodophenyl)acetate, 95%

- Ethyl2-(2-iodophenyl)acetate

-

- MDL: MFCD00099258

- Renchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

- Clave inchi: XBKDPADMOCFNED-UHFFFAOYSA-N

- Sonrisas: O=C(CC1C(I)=CC=CC=1)OCC

Atributos calculados

- Calidad precisa: 289.98038g/mol

- Masa isotópica única: 289.98038g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 4

- Complejidad: 170

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3

- Superficie del Polo topológico: 26.3

Propiedades experimentales

- Punto de ebullición: 304.1±17.0°C at 760 mmHg

Ethyl 2-(2-iodophenyl)acetate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C

Ethyl 2-(2-iodophenyl)acetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019116536-10g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$954.00 | 2023-08-31 | |

| Chemenu | CM129983-10g |

ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$842 | 2021-06-17 | |

| Alichem | A019116536-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 1g |

$220.00 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 200mg |

229.0CNY | 2021-07-12 | |

| Aaron | AR006MRY-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 1g |

$16.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 5g |

¥679.00 | 2024-04-25 | |

| Ambeed | A186282-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 1g |

$20.0 | 2024-04-16 | |

| abcr | AB491935-5g |

Ethyl 2-(2-iodophenyl)acetate, 95%; . |

90794-29-9 | 95% | 5g |

€204.10 | 2024-04-16 | |

| eNovation Chemicals LLC | D749022-100mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 100mg |

$55 | 2024-06-07 | |

| A2B Chem LLC | AD08354-250mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 250mg |

$6.00 | 2024-05-20 |

Ethyl 2-(2-iodophenyl)acetate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt

Referencia

- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones, Organic Letters, 2008, 10(21), 4987-4990

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

1.2 Solvents: Water

1.2 Solvents: Water

Referencia

- Synthesis of Indene Derivatives via Electrophilic Cyclization, Organic Letters, 2009, 11(1), 229-231

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Referencia

- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides, Organic Letters, 2021, 23(22), 8931-8936

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux

Referencia

- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters, Chemistry - A European Journal, 2020, 26(15), 3222-3225

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

Referencia

- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride, Synthesis, 2010, (5), 882-891

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C

Referencia

- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives, Synthesis, 2015, 47(13), 1913-1921

Ethyl 2-(2-iodophenyl)acetate Raw materials

Ethyl 2-(2-iodophenyl)acetate Preparation Products

Ethyl 2-(2-iodophenyl)acetate Literatura relevante

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) Productos relacionados

- 15250-46-1(Ethyl (4-Iodophenyl)acetate)

- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)

- 1805084-27-8(3-(Bromomethyl)-4-methoxy-2-nitro-6-(trifluoromethoxy)pyridine)

- 2171841-78-2(5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid)

- 773133-10-1(2-Hydroxy-4-(trifluoromethyl)cinnamic acid)

- 1805279-22-4(2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-methanol)

- 101251-33-6(3-Amino-4,5-dimethylbenzene-1-sulfonamide)

- 1806531-60-1(Ethyl 2-mercapto-5-(2-oxopropyl)benzoate)

- 1698197-59-9(b-[(Boc-amino)methyl]-2-bromobenzenepropanol)

- 894694-12-3(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Pureza:99%

Cantidad:25g

Precio ($):309.0